(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834862
InChI: InChI=1S/C14H10ClNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2
SMILES:
Molecular Formula: C14H10ClNO2
Molecular Weight: 259.69 g/mol

(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol

CAS No.:

Cat. No.: VC15834862

Molecular Formula: C14H10ClNO2

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol -

Specification

Molecular Formula C14H10ClNO2
Molecular Weight 259.69 g/mol
IUPAC Name [2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]methanol
Standard InChI InChI=1S/C14H10ClNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2
Standard InChI Key NIOBPHJIPXCPRB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Physicochemical Properties

(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol (CAS: 18802-67-0 or 1478232-71-1) possesses the molecular formula C₁₄H₁₀ClNO₂ and a molecular weight of 259.69 g/mol . The benzoxazole scaffold consists of a fused benzene and oxazole ring, with substitutions at the 2- and 5-positions. The 3-chlorophenyl group introduces electron-withdrawing effects, while the hydroxymethyl (-CH₂OH) substituent enhances polarity, influencing solubility and reactivity.

The SMILES notation OCC1=CC=C(OC(C2=CC=CC(Cl)=C2)=N3)C3=C1 delineates the connectivity, highlighting the oxazole nitrogen at position 1 and the chlorophenyl group at position 2 . X-ray crystallography data remain unpublished, but computational models predict planar geometry for the benzoxazole core, with the chlorophenyl and hydroxymethyl groups occupying orthogonal planes.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀ClNO₂
Molecular Weight259.69 g/mol
SMILESOCC1=CC=C(OC(C2=CC=CC(Cl)=C2)=N3)C3=C1
LogP (Predicted)2.8 ± 0.3Estimation
Solubility (Water)Low (<1 mg/mL)Inference

Synthetic Pathways and Industrial Availability

Hazard CategoryPrecautionary CodeDescription
FlammabilityP210Keep away from ignition sources.
Moisture SensitivityP232Protect from humidity.
ToxicityP301+P310Fatal if swallowed; call poison center.

Future Research Directions

Unanswered Questions and Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and hydroxymethyl groups could optimize PDE4 selectivity and potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration will clarify therapeutic applicability.

  • Oncological Applications: Given PDE4’s role in cancer progression, evaluating antitumor efficacy in xenograft models is imperative.

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